molecular formula C12H18N4 B11886188 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- CAS No. 646056-42-0

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-

Cat. No.: B11886188
CAS No.: 646056-42-0
M. Wt: 218.30 g/mol
InChI Key: DDXYCPBDMOSPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with suitable aldehydes or ketones under acidic or basic conditions.

    Spiro Formation: The spiro structure is formed by reacting the pyrazine derivative with a suitable cyclic ketone or aldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to induce cyclization.

    Methylation: The final step involves the methylation of the nitrogen atom in the diazaspirononane ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine ring or the spiro structure are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrazin-2-yl)-1,7-diazaspirononane: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.

    7-Methyl-1-(pyridin-2-yl)-1,7-diazaspirononane: Contains a pyridine ring instead of a pyrazine ring, which can influence its electronic properties and interactions with biological targets.

    7-Methyl-1-(quinolin-2-yl)-1,7-diazaspirononane: Features a quinoline ring, which can enhance its aromaticity and potential for π-π interactions.

Uniqueness

7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane is unique due to its specific spiro structure and the presence of both a pyrazine ring and a methyl group. This combination of features can result in distinct electronic properties, reactivity, and biological activity compared to similar compounds.

Properties

CAS No.

646056-42-0

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

7-methyl-1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4/c1-15-8-4-12(10-15)3-2-7-16(12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3

InChI Key

DDXYCPBDMOSPCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.